



Application Notes & Protocols: N-Formyl-Lleucine-d3 in Clinical Research

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Compound of Interest		
Compound Name:	N-Formyl-L-leucine-d3	
Cat. No.:	B564958	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Formyl-L-leucine is a derivative of the essential branched-chain amino acid, L-leucine.[1] While L-leucine itself is known to play a crucial role in activating the mTOR signaling pathway, which is vital for muscle protein synthesis, the specific biological functions of N-Formyl-L-leucine are a subject of ongoing research.[2] In the context of clinical research, the deuterated stable isotope, N-Formyl-L-leucine-d3, serves as a critical analytical tool rather than a therapeutic agent.[3][4] Its primary application is as an internal standard for the highly accurate and precise quantification of unlabeled N-Formyl-L-leucine in biological matrices using mass spectrometry.[5]

This document provides detailed application notes and protocols for the use of **N-Formyl-L-leucine-d3** as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalytical methods, a cornerstone of modern clinical and pharmaceutical research.[6]

Application I: Pharmacokinetic (PK) Studies

The fundamental role of **N-Formyl-L-leucine-d3** in clinical research is to support pharmacokinetic (PK) studies of its non-labeled counterpart. By adding a known concentration of **N-Formyl-L-leucine-d3** to patient samples (e.g., plasma, serum, urine), researchers can correct for variability during sample preparation and analysis. This ensures high-quality data for



determining key PK parameters such as absorption, distribution, metabolism, and excretion (ADME).

Quantitative Data Summary: Example Pharmacokinetic Study

The following table represents hypothetical data from a Phase I clinical study evaluating the pharmacokinetics of a single oral dose of N-Formyl-L-leucine. **N-Formyl-L-leucine-d3** was used as the internal standard for the LC-MS/MS quantification of the analyte in human plasma.

Parameter	Unit	Value (Mean ± SD)	Description
Cmax	ng/mL	450.2 ± 55.6	Maximum observed plasma concentration
Tmax	h	1.5 ± 0.5	Time to reach maximum concentration
AUC(0-t)	ng·h/mL	1890.7 ± 210.4	Area under the concentration-time curve from time 0 to the last measurable concentration
AUC(0-∞)	ng·h/mL	1955.3 ± 225.1	Area under the concentration-time curve from time 0 to infinity
t½	h	3.8 ± 0.7	Elimination half-life
CL/F	L/h	51.1 ± 6.2	Apparent total clearance of the drug from plasma after oral administration
Vd/F	L	278.9 ± 35.8	Apparent volume of distribution



Note: The data presented in this table is for illustrative purposes only and does not represent actual clinical trial results.

Experimental Protocols

Protocol 1: Quantification of N-Formyl-L-leucine in Human Plasma via LC-MS/MS

This protocol details a method for the quantitative analysis of N-Formyl-L-leucine in human plasma using **N-Formyl-L-leucine-d3** as a stable isotope-labeled internal standard.

- 1. Materials and Reagents
- N-Formyl-L-leucine (Analyte)
- N-Formyl-L-leucine-d3 (Internal Standard, IS)[7]
- LC-MS/MS grade Methanol, Acetonitrile, and Water
- Formic Acid
- Human Plasma (K2-EDTA)
- Microcentrifuge tubes (1.5 mL)
- Analytical balance, vortex mixer, centrifuge
- 2. Preparation of Solutions
- Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of N-Formyl-L-leucine and dissolve in 10 mL of methanol.
- IS Stock Solution (1 mg/mL): Accurately weigh 1 mg of N-Formyl-L-leucine-d3 and dissolve in 1 mL of methanol.
- IS Working Solution (100 ng/mL): Perform serial dilutions of the IS Stock Solution in 50% methanol.



- Calibration Standards (1 1000 ng/mL): Serially dilute the Analyte Stock Solution in blank human plasma to prepare calibration standards at concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL.
- Quality Control (QC) Samples: Prepare QC samples in blank human plasma at low (3 ng/mL), medium (75 ng/mL), and high (750 ng/mL) concentrations.
- 3. Sample Preparation (Protein Precipitation)
- Pipette 50 μL of each calibration standard, QC sample, or study sample into a 1.5 mL microcentrifuge tube.
- Add 10 μ L of the IS Working Solution (100 ng/mL) to all tubes except for the blank matrix samples. Vortex briefly.
- Add 200 μL of cold acetonitrile containing 0.1% formic acid to each tube to precipitate proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Carefully transfer 150 μL of the supernatant to a clean autosampler vial.
- Inject 5 μL into the LC-MS/MS system.
- 4. LC-MS/MS Instrument Parameters
- · LC System:
 - Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μm)
 - Mobile Phase A: 0.1% Formic Acid in Water
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile
 - Flow Rate: 0.4 mL/min



- Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.
- MS System (Triple Quadrupole):
 - o Ionization Mode: Electrospray Ionization (ESI), Positive
 - MRM Transitions:
 - N-Formyl-L-leucine: Q1: 160.1 m/z -> Q3: 86.1 m/z (Example transition)
 - N-Formyl-L-leucine-d3: Q1: 163.1 m/z -> Q3: 89.1 m/z (Example transition)
 - Instrument Settings: Optimize declustering potential, collision energy, and other source parameters for maximum signal intensity.
- 5. Data Analysis
- Integrate the peak areas for both the analyte and the internal standard.
- Calculate the Peak Area Ratio (Analyte Area / IS Area).
- Construct a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the calibration standards using a weighted $(1/x^2)$ linear regression.
- Determine the concentration of N-Formyl-L-leucine in the QC and study samples by backcalculating from the calibration curve.

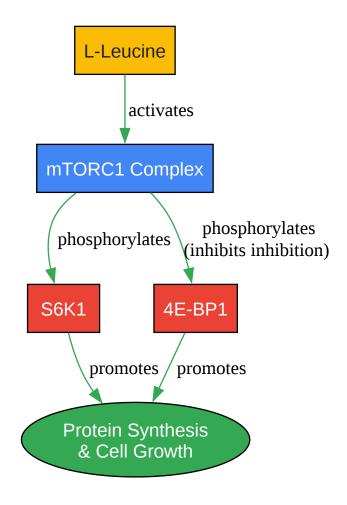
Visualizations: Diagrams and Workflows





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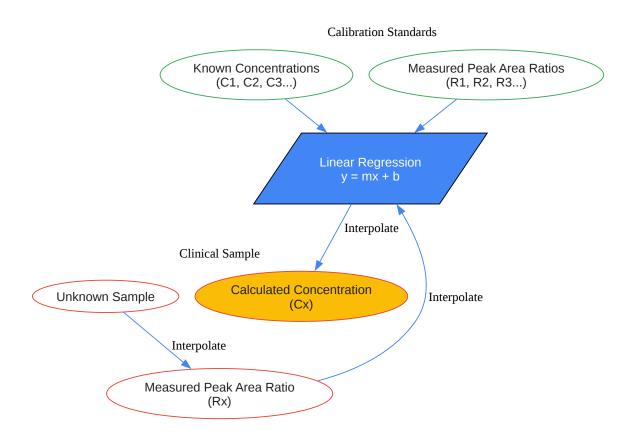
Caption: Bioanalytical workflow using a stable isotope-labeled internal standard.



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Caption: Simplified mTOR signaling pathway activated by L-leucine.





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Caption: Logic for determining concentration using a calibration curve.

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